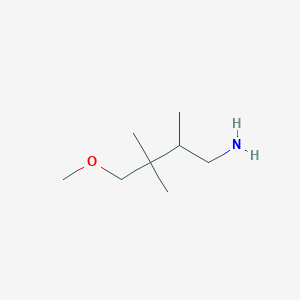

4-Methoxy-2,3,3-trimethylbutan-1-amine

Description

Note: The compound name provided in the question, "4-Methoxy-2,3,3-trimethylbutan-1-amine," appears to conflict with the structural data in the evidence. The closest validated compound in the provided materials is 4-Methoxy-3,3-dimethylbutan-1-amine (CID 55291359), which will serve as the basis for this analysis .

Properties

IUPAC Name |

4-methoxy-2,3,3-trimethylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-7(5-9)8(2,3)6-10-4/h7H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGXZFNMTSZJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(C)(C)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,3,3-trimethylbutan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxy-2,3,3-trimethylbutan-1-ol with an appropriate amine source under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of the amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3,3-trimethylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

4-Methoxy-2,3,3-trimethylbutan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3,3-trimethylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application and the nature of the interactions.

Comparison with Similar Compounds

Structural and Chemical Properties

- Molecular Formula: C₇H₁₇NO

- SMILES : CC(C)(CCN)COC

- InChIKey : BORAAWRIHXYQJG-UHFFFAOYSA-N

- Molecular Weight : 131.22 g/mol

- Key Features: A branched aliphatic amine with a methoxy group at position 4 and two methyl groups at position 2.

Comparison with Structural Analogs

The following compounds are selected based on structural similarities (amine backbone, substituent groups) and available

3-(4-Ethylphenyl)-3-methylbutan-1-amine (CAS 1226175-88-7)

- Molecular Formula : C₁₃H₂₁N

- Molecular Weight : 191.31 g/mol

- Key Features : Incorporates a bulky 4-ethylphenyl group instead of methoxy and methyl substituents. The aromatic ring enhances hydrophobicity and may influence binding affinity in pharmaceutical applications (e.g., as a pharmaceutical intermediate) .

- Comparison: Polarity: Lower than the target compound due to the absence of methoxy groups.

(2,4,6-Trimethoxyphenyl)methanamine (Combi-Blocks HA-3258)

- Molecular Formula: C₁₀H₁₅NO₃

- Molecular Weight : 197.23 g/mol

- Key Features : Aromatic amine with three methoxy groups on a phenyl ring. This structure increases electron density and may enhance reactivity in nucleophilic substitutions .

- Comparison: Safety Profile: Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H318 (eye damage). Solubility: Likely lower in water compared to the aliphatic target compound due to aromaticity.

3-Methyl-1-(4-methylthiazol-2-yl)butan-1-amine

- Molecular Formula : C₉H₁₇N₂S

- Molecular Weight : 185.31 g/mol

- Key Features : Contains a thiazole heterocycle, which introduces sulfur and nitrogen atoms. This modification could enhance biological activity, such as enzyme inhibition .

- Comparison :

- Electronic Properties : The thiazole ring may confer π-π stacking capabilities, unlike the target compound’s aliphatic structure.

- Applications : Used in agrochemical or medicinal research, whereas the target compound’s role remains undefined.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity : The methoxy group in the target compound may participate in ether cleavage reactions, unlike phenyl or thiazole analogs.

- Safety Gaps : Hazard data for the target compound is absent, unlike the well-documented risks of (2,4,6-Trimethoxyphenyl)methanamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.